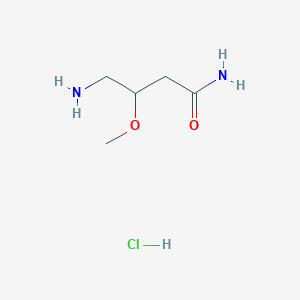

4-Amino-3-methoxybutanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybutanamide hydrochloride typically involves the reaction of 4-Amino-3-methoxybutanoic acid with hydrochloric acid. The process includes the following steps:

Esterification: The carboxylic acid group of 4-Amino-3-methoxybutanoic acid is esterified using methanol in the presence of trimethylchlorosilane.

Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-methoxybutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Primary amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Neuroprotective Properties

4-Amino-3-methoxybutanamide hydrochloride has been investigated for its potential antidepressant effects. Research indicates that it may enhance monoaminergic neurotransmission, which is crucial for mood regulation. In animal models, compounds similar to 4-amino derivatives have shown promise in alleviating symptoms of depression and anxiety by modulating neurotransmitter levels in the brain .

Precursor for Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to be modified into more complex molecules that can interact with specific biological targets, enhancing therapeutic efficacy .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and substrate interactions. This application is crucial for drug development as it helps identify potential drug candidates that can alter enzyme activity .

Buffering Agent

In biochemical assays, the compound is used as a buffering agent due to its ability to maintain pH stability in solutions containing amino acids and peptides. This property is particularly beneficial in maintaining optimal conditions for enzymatic reactions and protein stability during analysis .

Material Science

Polymer Synthesis

The compound has potential applications in polymer chemistry, where it can be used to synthesize novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers are exploring materials with improved mechanical strength and thermal stability .

Nanomaterials Development

Research is ongoing into the use of this compound in the development of nanomaterials. Its chemical structure allows for functionalization that can lead to the creation of nanoparticles with specific surface properties, making them suitable for applications in drug delivery systems and diagnostics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antidepressant Effects | Medicinal Chemistry | Demonstrated significant reduction in depression-like behavior in rodent models when administered 4-amino derivatives. |

| Enzyme Kinetics Analysis | Biochemical Applications | Identified as a competitive inhibitor for specific metabolic enzymes, providing valuable data for drug design. |

| Polymer Development Research | Material Science | Successful incorporation into polymer matrices resulted in enhanced material properties such as tensile strength and thermal resistance. |

Mécanisme D'action

The mechanism of action of 4-Amino-3-methoxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 4-Amino-3-hydroxybutanamide hydrochloride

- 4-Amino-3-methoxybenzoic acid

- 4-Amino-3-methoxyphenylacetic acid

Comparison: 4-Amino-3-methoxybutanamide hydrochloride is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and versatility in various applications .

Activité Biologique

4-Amino-3-methoxybutanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C₅H₁₂ClN₂O₂

- Molecular Weight: Approximately 150.62 g/mol

The compound features an amino group, a methoxy group, and a butanamide moiety, contributing to its biological activity.

1. Anti-inflammatory Effects

Research indicates that derivatives of 4-amino compounds exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure effectively suppressed the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. The suppression of these cytokines is crucial for managing inflammatory diseases .

Table 1: In Vitro Inhibition of Cytokine Expression

| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |

|---|---|---|

| 4d | 5.3 | Not reported |

| 5c | 4.6 | Not reported |

| 5f | 7.5 | Not reported |

| 5m | 9.0 | Not reported |

The compounds were administered at a concentration of 10 μM in human keratinocyte cells, showing potent inhibition compared to controls.

3. Neuroprotective Effects

Preliminary studies suggest that compounds with amino and methoxy groups may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers. Further investigation is needed to confirm these effects specifically for this compound.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

- NF-κB Pathway: Inhibition of NF-κB activation leads to reduced expression of pro-inflammatory cytokines.

- STAT3 Pathway: Compounds that inhibit STAT3 phosphorylation can decrease inflammatory responses in liver cells.

Case Studies

In vivo studies involving LPS-induced inflammation models demonstrated that administration of related compounds resulted in decreased levels of ALT and AST, indicating reduced hepatotoxicity and inflammation . This suggests that such compounds could be beneficial in treating liver-related inflammatory conditions.

Propriétés

IUPAC Name |

4-amino-3-methoxybutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHYUPONHOKWJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803599-09-8 |

Source

|

| Record name | Butanamide, 4-amino-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.